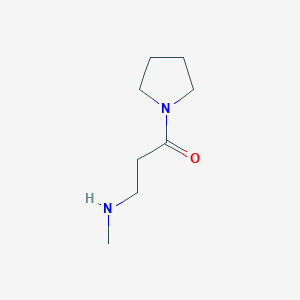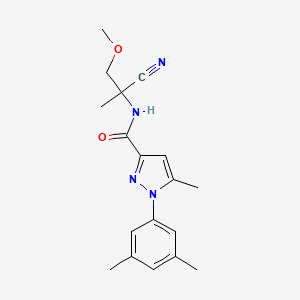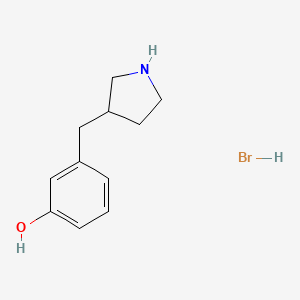
7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly known as Rolipram, is a selective phosphodiesterase-4 (PDE4) inhibitor. It has been extensively studied for its potential applications in treating various diseases, including inflammation, depression, and neurodegenerative disorders.
作用机制
Rolipram is a selective inhibitor of 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, which is an enzyme that breaks down cAMP. By inhibiting 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, Rolipram increases the levels of cAMP in cells, which can lead to a variety of physiological effects. cAMP is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. In addition, cAMP is involved in the regulation of mood and behavior in the brain.
Biochemical and Physiological Effects:
Rolipram has been shown to have a variety of biochemical and physiological effects. In terms of inflammation, Rolipram has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, Rolipram has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation. In terms of depression, Rolipram has been shown to increase the levels of cAMP and BDNF in the brain, which are involved in the regulation of mood and behavior. Furthermore, Rolipram has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using Rolipram in lab experiments include its selectivity for 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione and its potential therapeutic applications in various diseases. However, there are also limitations to using Rolipram in lab experiments, including its potential toxicity and the need for careful dosing.
未来方向
There are several future directions for research on Rolipram. One area of research is the development of more selective 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione inhibitors with fewer side effects. Another area of research is the investigation of the potential therapeutic applications of Rolipram in other diseases, such as cancer and autoimmune disorders. Furthermore, there is a need for more research on the mechanism of action of Rolipram and its effects on cellular processes.
合成方法
The synthesis of 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves the reaction of 3,7-dimethylxanthine with isopentenyl pyrophosphate and piperidine in the presence of a Lewis acid catalyst. The resulting compound is then purified through recrystallization.
科学研究应用
Rolipram has been studied for its potential therapeutic applications in various diseases, including inflammation, depression, and neurodegenerative disorders. Inflammation is a key factor in the pathogenesis of many diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). Rolipram has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Rolipram has been studied for its potential antidepressant effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and brain-derived neurotrophic factor (BDNF) in the brain, which are involved in the regulation of mood and behavior. Furthermore, Rolipram has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-12(2)8-11-22-13-14(19(3)17(24)20(4)15(13)23)18-16(22)21-9-6-5-7-10-21/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEVZJCIWAKSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(3-methylbutyl)-8-piperidin-1-ylpurine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949902.png)
![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(4-chlorophenyl)piperazine-1,4-dicarboxamide](/img/structure/B2949906.png)

![6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949910.png)
![3-[[(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2949911.png)
![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2949914.png)
![N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2949915.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2949919.png)


![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2949922.png)

![N-(5-methyl-1,2-oxazol-3-yl)-3-[(5E)-5-[3-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2949925.png)